I-CBP 112 Hydrochloride Salt

Bromodomain selectivity BET family Epigenetics

I-CBP 112 Hydrochloride Salt is the only SGC-validated chemical probe that combines high CBP/p300 bromodomain affinity (Kd 151/167 nM) with 37-132-fold selectivity over BRD4. Unlike SGC-CBP30, it uniquely allosterically stimulates p300/CBP acetyltransferase activity on nucleosomes up to 3-fold. This distinct pharmacology makes it irreplaceable for dissecting CBP/p300 bromodomain functions from BET family effects, and for studying synergistic bromodomain-HAT domain inhibition. Essential for leukemia differentiation assays and preclinical combination therapy models.

Molecular Formula C₂₇H₃₆N₂O₅.HCl
Molecular Weight 505.04
Cat. No. B1162207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-CBP 112 Hydrochloride Salt
Synonyms(S)-1-(7-(3,4-Dimethoxyphenyl)-9-((1-methylpiperidin-3-yl)methoxy)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one Hydrochloride Salt
Molecular FormulaC₂₇H₃₆N₂O₅.HCl
Molecular Weight505.04
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

I-CBP 112 Hydrochloride Salt: A Selective CBP/p300 Bromodomain Inhibitor for Epigenetic Research Procurement


I-CBP 112 Hydrochloride Salt is a potent and selective small-molecule inhibitor of the bromodomains of the transcriptional co-activators CREB-binding protein (CBP/CREBBP) and E1A-binding protein p300 (EP300) [1]. Developed by the Structural Genomics Consortium (SGC) as a chemical probe, it belongs to the oxazepine class of bromodomain inhibitors [2]. The compound directly binds the CBP and p300 bromodomains with dissociation constants (Kd) of 151 nM and 167 nM, respectively, and demonstrates high selectivity against other bromodomain-containing proteins, including those of the BET family [1].

Why I-CBP 112 Hydrochloride Salt is Not Interchangeable with Other CBP/p300 or BET Bromodomain Inhibitors


I-CBP 112 Hydrochloride Salt's unique pharmacological profile precludes simple substitution with other CBP/p300 bromodomain inhibitors like SGC-CBP30 or GNE-781, or with pan-BET inhibitors like JQ1. Its functional consequence diverges significantly from SGC-CBP30; I-CBP112 uniquely stimulates p300/CBP acetyltransferase activity on nucleosomes up to 3-fold, an allosteric effect not observed with CBP30 [1]. Furthermore, its selectivity window against BRD4 (37- to 132-fold) is critical, as the use of less selective probes or pan-BET inhibitors can confound experimental results with off-target cytotoxicity and transcriptional effects [2]. Therefore, experimental outcomes are dependent on the specific chemical probe employed, making direct interchangeability scientifically invalid.

Quantitative Differential Evidence Guide for I-CBP 112 Hydrochloride Salt: Head-to-Head Comparisons and Selectivity Profiling


Selectivity Advantage of I-CBP 112 Over BRD4 Bromodomains Versus BET Inhibitors

I-CBP 112 Hydrochloride Salt exhibits significantly greater selectivity for CBP/p300 over BRD4 bromodomains compared to pan-BET inhibitors like JQ1, which potently targets BRD4. I-CBP112 demonstrates 37-fold and 132-fold selectivity over BRD4 BD1 and BRD4 BD2, respectively, as measured by Kd values . This is in stark contrast to JQ1, which has a Kd of approximately 50-90 nM for BRD4 [1]. This selectivity is essential for experiments aiming to dissect CBP/p300-specific biology without confounding BET-mediated effects.

Bromodomain selectivity BET family Epigenetics Chemical probe

Functional Differentiation: I-CBP 112 Allosterically Stimulates p300/CBP HAT Activity Unlike SGC-CBP30

I-CBP 112 Hydrochloride Salt demonstrates a unique, quantifiable functional effect not shared by the closely related CBP/p300 bromodomain inhibitor SGC-CBP30. In biochemical assays, I-CBP112 stimulates p300/CBP-mediated acetylation of nucleosomes up to 3-fold, whereas CBP30 does not [1]. This activation is dependent on the bromodomain and a nucleosomal substrate, indicating an allosteric mechanism of action that is not a general property of CBP/p300 bromodomain ligands.

Histone acetyltransferase Allosteric modulation Nucleosome acetylation Mechanism of action

Comparative Cellular Potency: I-CBP 112 Versus GNE-781 for Ex Vivo Applications

While GNE-781 demonstrates higher biochemical potency (IC50 = 0.94 nM for CBP in TR-FRET), I-CBP 112 Hydrochloride Salt exhibits a cellular IC50 of 170 nM in a cell-free histone displacement assay . This potency level is well-suited for ex vivo studies on primary cells, such as leukemic blasts, where I-CBP112 has been shown to reduce colony formation at concentrations of 5-10 µM [1]. The potency difference informs experimental design, with I-CBP112 being a validated tool for robust, acute effects in primary cell models.

Cellular potency CBP/p300 inhibitor IC50 Ex vivo studies

Low Cytotoxicity Profile in Cellular Assays Compared to Pan-BET Inhibitors

I-CBP 112 Hydrochloride Salt exhibits a favorable cytotoxicity profile, showing no significant cytotoxic effects in U2OS cells at concentrations up to 50 µM . This is in stark contrast to pan-BET inhibitors like JQ1, which can induce potent cytotoxicity and growth arrest in a wide range of cell lines at nanomolar concentrations [1]. This low cytotoxicity allows for the study of CBP/p300 bromodomain function in cell-based assays without the confounding factor of compound-induced cell death.

Cytotoxicity Selectivity BET inhibitors Cellular assay

Synergistic Anti-Proliferative Effects with A-485, a p300/CBP HAT Domain Inhibitor

I-CBP 112 Hydrochloride Salt acts synergistically with A-485, a potent and selective inhibitor of the p300/CBP histone acetyltransferase (HAT) domain, to inhibit cancer cell proliferation. In prostate cancer cells (LNCaP), the combination of I-CBP112 and A-485 resulted in a dramatic reduction in p300 chromatin occupancy compared to either agent alone, leading to enhanced downregulation of oncogenic mRNAs like KLK3 (PSA) and c-Myc [1]. This finding supports a pharmacological strategy of concurrently targeting two distinct domains of the same enzyme.

Combination therapy Synergy Prostate cancer p300/CBP

Optimal Research and Industrial Application Scenarios for I-CBP 112 Hydrochloride Salt Based on Quantitative Evidence


Dissecting CBP/p300-Specific Biology from BET-Dependent Transcriptional Programs

I-CBP 112 Hydrochloride Salt is optimally applied when the research objective is to distinguish the specific functions of CBP/p300 bromodomains from those of BET family bromodomains (BRD2/3/4/T). As quantified in Section 3, I-CBP112's 37- to 132-fold selectivity for CBP/p300 over BRD4 [1] enables experiments where pan-BET inhibitors like JQ1 would produce confounding off-target effects, such as broad cytotoxicity and transcriptional shutdown [2].

Investigating Allosteric Regulation of p300/CBP Histone Acetyltransferase Activity

For studies aimed at understanding the regulatory interplay between p300/CBP bromodomains and catalytic HAT activity, I-CBP112 is a unique tool. Unlike SGC-CBP30, I-CBP112 allosterically stimulates nucleosome acetylation by up to 3-fold [1]. This scenario is ideal for researchers exploring non-canonical bromodomain functions or seeking to enhance histone acetylation at specific genomic loci.

Ex Vivo Functional Studies in Primary Hematopoietic and Leukemic Cells

I-CBP112 is a validated probe for ex vivo experiments on primary cells, such as murine and human leukemic blasts or hematopoietic stem cells. Its demonstrated ability to impair colony formation and induce differentiation in these cells at 5-10 µM, without causing immediate cytotoxicity up to 50 µM, makes it suitable for studying self-renewal and differentiation programs [1][2].

Evaluating Synergistic Anti-Cancer Strategies Targeting p300/CBP Domains

I-CBP 112 Hydrochloride Salt is an essential component for preclinical studies investigating the therapeutic potential of concurrent p300/CBP bromodomain and HAT domain inhibition. Its documented synergistic effect with the HAT inhibitor A-485 in suppressing prostate cancer cell proliferation and oncogene expression provides a clear rationale for its use in combination therapy models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for I-CBP 112 Hydrochloride Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.